Néohespéridine

Vue d'ensemble

Description

Neohesperidin is a flavanone glycoside found in citrus fruits. It is the 7-O-neohesperidose derivative of hesperetin, which in turn is the 4’-methoxy derivative of eriodictyol . Neohesperidin dihydrochalcone (NHD) is a chalcone derivative of Neohesperidin used as an artificial sweetener .

Synthesis Analysis

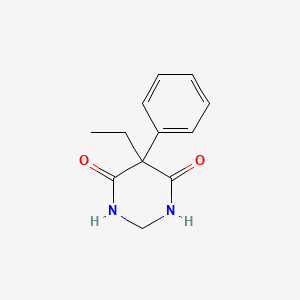

Neohesperidin’s biosynthetic pathways involve major reactions such as hydrolysis, glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation . There are also studies on the synthesis of hydrophobic Propionyl Neohesperidin Ester using an immobilized enzyme .Molecular Structure Analysis

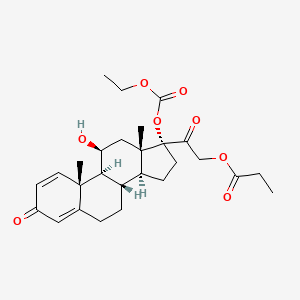

The molecular structure of Neohesperidin has been determined by single-crystal X-ray analysis . The carbon atoms in the chemical structure of Neohesperidin are implied to be located at the corner(s) and hydrogen atoms attached to carbon atoms are not indicated .Chemical Reactions Analysis

Neohesperidin has been used in a study to assess the composition of shiikuwasha peels of different cultivation lines . It has also been used in a study to investigate the protective effects of an extract from Citrus bergamia against inflammatory injury .Physical and Chemical Properties Analysis

Neohesperidin complexation significantly affected starch gelatinization temperatures and reduced its enthalpy value (ΔH). The addition of Neohesperidin increased the viscosity and thickening of taro starch, facilitating shearing and thinning .Applications De Recherche Scientifique

Santé osseuse et gestion de l'ostéoporose

La néohespéridine a été étudiée pour son potentiel dans le contrôle des maladies osseuses comme l'ostéoporose. Elle présente des propriétés anti-inflammatoires et antioxydantes qui peuvent contribuer à la santé osseuse .

Activité anti-inflammatoire et antioxydante

Le composé présente des activités anti-inflammatoires et antioxydantes significatives. Ces propriétés sont bénéfiques pour prévenir et gérer les maladies inflammatoires .

Effets neuroprotecteurs

La recherche suggère que la this compound a des activités neuroprotectrices, ce qui pourrait être précieux dans le traitement des maladies neurodégénératives .

Propriétés cardioprotectrices

La this compound peut offrir des avantages cardioprotecteurs, aidant potentiellement à prévenir et à traiter les affections cardiaques .

Potentiel antidiabétique

Des études indiquent que la this compound pourrait jouer un rôle dans la gestion du diabète grâce à son influence sur le métabolisme du glucose et la sensibilité à l'insuline .

Effets hépatoprotecteurs

Il existe des preuves suggérant que la this compound possède des propriétés hépatoprotectrices, qui pourraient être utilisées pour soutenir la santé du foie et traiter les maladies du foie .

Activité anticancéreuse

La this compound a montré un potentiel dans la recherche sur le cancer, des études indiquant qu'elle pourrait avoir des effets anticancéreux qui pourraient être exploités en thérapie anticancéreuse .

Édulcorant alimentaire

En tant qu'édulcorant alimentaire, la this compound dihydrochalcone (un dérivé) est utilisée pour ses propriétés édulcorantes, qui sont plusieurs fois plus sucrées que le sucre, sans les calories associées .

Cette analyse met en évidence les applications diverses et prometteuses de la this compound dans divers domaines de la recherche scientifique. Des recherches supplémentaires in vitro, in vivo et cliniques sont nécessaires pour comprendre et exploiter pleinement son efficacité thérapeutique .

Mécanisme D'action

Neohesperidin, also known as Hesperetin-7-neohesperidoside, Hesperetin 7-O-neohesperidoside, or OA5C88H3L0, is a citrus flavonoid with inherent potent pharmacological properties . This article will delve into the mechanism of action of Neohesperidin, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Neohesperidin primarily targets the Akt/Nrf2/HO-1, PPARγ, MAPK, and NF-κB signaling pathways . These pathways play crucial roles in various biological processes, including inflammation, oxidative stress response, and cellular growth and differentiation .

Mode of Action

Neohesperidin interacts with its targets by modulating these signaling pathways, thereby ameliorating various diseases . For instance, it can inhibit the NF-κB pathway, which is involved in the regulation of immune and inflammatory responses .

Biochemical Pathways

Neohesperidin affects several biochemical pathways. It is involved in the metabolism of hydrolysis, glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation . These metabolic reactions contribute to the compound’s pharmacological effects .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Neohesperidin significantly impact its bioavailability . It undergoes hydrolysis and phase II reactions of glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation . These metabolic reactions are crucial for the compound’s absorption and distribution in the body .

Result of Action

Neohesperidin exhibits various pharmacological activities, including anti-inflammatory, hepatoprotective, and neuroprotective activities . It has been extensively researched for its cardioprotective, gastroprotective, and hepatoprotective effects . These effects are a result of the compound’s interaction with its targets and modulation of the associated signaling pathways .

Action Environment

The action, efficacy, and stability of Neohesperidin can be influenced by environmental factors. For instance, its absorption can be affected by the presence of sugar moieties in the glycosides . Moreover, its oral bioavailability is less than 20%, and it is quickly altered by environmental conditions such as temperature, pH, and light .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Neohesperidin interacts with various enzymes, proteins, and other biomolecules. It undergoes major metabolic reactions such as hydrolysis, glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation . These interactions and metabolic reactions play a crucial role in its biochemical properties.

Cellular Effects

Neohesperidin has shown to have significant effects on various types of cells and cellular processes. It has been found to inhibit proliferation and induce apoptosis in certain cell types . It also exerts a protective effect against gastritis and gastric lesions . Furthermore, it has been observed to have anti-inflammatory, hepatoprotective, and neuroprotective activities in various in vitro models of diseases .

Molecular Mechanism

Neohesperidin exerts its effects at the molecular level through various mechanisms. Predominant signaling pathways modulated by Neohesperidin for ameliorating various diseases both in in vitro and in vivo studies include Akt/Nrf2/HO-1 and PPARγ, MAPK, and NF-κB . It also involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Neohesperidin is involved in various metabolic pathways. Major reactions involved in the metabolism of Neohesperidin include hydrolysis, glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation .

Transport and Distribution

Propriétés

| { "Design of the Synthesis Pathway": "Neohesperidin can be synthesized through a multi-step process involving several reactions. The key steps include the condensation of phloroglucinol with benzaldehyde, followed by a series of reactions involving the addition of various reagents to form the final product.", "Starting Materials": ["Phloroglucinol", "Benzaldehyde", "Acetone", "Hydrogen chloride", "Sodium hydroxide", "Methanol", "Ethanol", "Water"], "Reaction": [ "Step 1: Condensation of phloroglucinol with benzaldehyde in the presence of acetone to form 2-(3,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)-1,3,4-triketone", "Step 2: Treatment of the product from step 1 with hydrogen chloride to form 2-(3,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)-1,3-cyclohexanedione", "Step 3: Addition of sodium hydroxide to the product from step 2 to form 2-(3,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)cyclohexanone", "Step 4: Treatment of the product from step 3 with methanol and hydrogen chloride to form 7-((2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one", "Step 5: Purification of the final product using ethanol and water to obtain neohesperidin" ] } | |

Numéro CAS |

13241-33-3 |

Formule moléculaire |

C28H34O15 |

Poids moléculaire |

610.6 g/mol |

Nom IUPAC |

7-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C28H34O15/c1-10-21(33)23(35)25(37)27(39-10)43-26-24(36)22(34)19(9-29)42-28(26)40-12-6-14(31)20-15(32)8-17(41-18(20)7-12)11-3-4-16(38-2)13(30)5-11/h3-7,10,17,19,21-31,33-37H,8-9H2,1-2H3/t10-,17?,19+,21-,22+,23+,24-,25+,26+,27-,28?/m0/s1 |

Clé InChI |

ARGKVCXINMKCAZ-VJROLDEYSA-N |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O |

Apparence |

Solid powder |

melting_point |

244 °C |

| 13241-33-3 | |

Description physique |

Solid |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Neohesperidin; Hesperetin 7-Neohesperidoside; NSC 31048; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

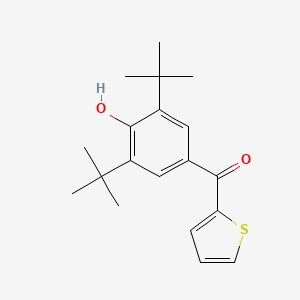

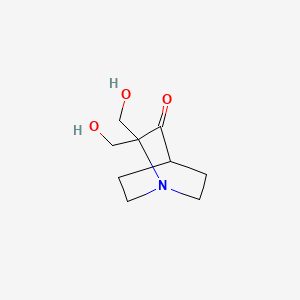

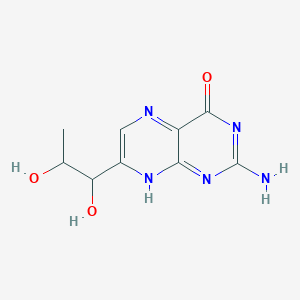

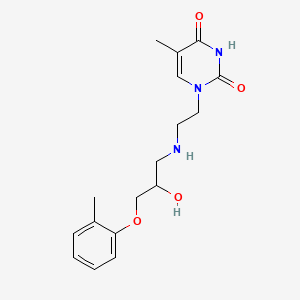

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5-Dimethyl-11-oxoisochromeno[4,3-g]chromene-9-carboxylic acid](/img/structure/B1678091.png)

![2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B1678106.png)

![N-(1-phenylethyl)-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B1678107.png)